3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine
Description
Chemical Structure and Properties 3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine (CAS: Not explicitly listed in evidence; synonyms include 3-Chloro-2-piperidin-1-yl-phenylamine) is a substituted aniline derivative featuring a chlorine atom at the 3-position of the phenyl ring and a 2-(1-piperidinyl)ethoxy group at the 2-position. Its molecular formula is C₁₃H₁₈ClN₂O (inferred from structural analogs in and ), with a molecular weight of approximately 263.75 g/mol (calculated). The compound’s piperidinyl-ethoxy side chain introduces steric bulk and basicity, which may influence solubility, receptor binding, and metabolic stability compared to simpler aniline derivatives .
Properties
IUPAC Name |
3-chloro-2-(2-piperidin-1-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-11-5-4-6-12(15)13(11)17-10-9-16-7-2-1-3-8-16/h4-6H,1-3,7-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXFBUSZOWANHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine typically involves the reaction of 3-chloro-2-nitrophenol with 2-(1-piperidinyl)ethanol under specific conditions. The nitro group is then reduced to an amine group, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: The primary amine derivative.
Substitution: Various substituted phenylamine derivatives depending on the substituent used.
Scientific Research Applications
3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In the study of biochemical pathways and enzyme interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
Detailed Analysis of Analogous Compounds
3-Chloro-2-(1-piperidinyl)aniline (CAS 58785-06-1) Key Difference: Absence of the ethoxy linker between the phenylamine and piperidinyl group. Its lower molecular weight (188.27 g/mol) suggests higher volatility but reduced solubility in polar solvents compared to the target compound .
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine
- Key Difference : Fluorine substitution at C3 and piperidinyl-ethoxy group at C3.
- Implications : Fluorine’s electronegativity enhances electron-withdrawing effects, which could alter electronic distribution on the phenyl ring. The positional shift of the piperidinyl-ethoxy group (C4 vs. C2) may sterically hinder interactions with enzymes or receptors compared to the target compound .
2-{2-[2-(2-aminophenoxy)ethoxy]ethoxy}phenylamine Key Difference: Extended tri-ethoxy chain and absence of piperidinyl moiety. The lack of piperidine eliminates basicity, altering pharmacokinetic profiles .
[2-(3-Chlorophenoxy)ethyl]ethylamine Hydrochloride Key Difference: Chlorophenoxy-ethylamine structure with ethylamine substitution. Implications: The ethylamine group introduces a charged species (as hydrochloride salt), enhancing solubility but limiting membrane permeability.
Research Findings and Functional Insights
- Receptor Binding: Piperidinyl-ethoxy groups are common in GPCR ligands (e.g., antipsychotics, adrenergic agents).
- Metabolic Stability : The ethoxy linker in the target compound may reduce susceptibility to oxidative metabolism compared to direct piperidinyl-attached analogs (e.g., CAS 58785-06-1) .
- Solubility : Fluorinated analogs (e.g., 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine) may exhibit higher lipophilicity, favoring CNS penetration but increasing plasma protein binding .
Biological Activity
3-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, has been explored for various pharmacological effects, particularly in the context of neuropharmacology and cancer research.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉ClN₂O, with a molecular weight of 254.76 g/mol. Its structure comprises a chlorinated phenyl ring, an ethoxy group, and a piperidine moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that the compound may act as a selective agonist for serotonin receptors, particularly the 5-HT_2A receptor, which plays a crucial role in mood regulation and cognition.
Antitumor Activity
Recent investigations have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives bearing similar structural features have shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cell lines. The compound's ability to bind effectively to the colchicine site on β-tubulin has been noted, disrupting microtubule dynamics and inducing apoptosis in various cancer types .
| Compound | IC50 (µM) | Effect |
|---|---|---|
| This compound | TBD | Antitumor activity |
| E-7010 | 0.246 | Inhibits tubulin polymerization |
| Compound X | 1.67 | Induces G2/M phase arrest |
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects, particularly through its interaction with serotonin receptors. Studies have demonstrated that similar phenylpiperidine derivatives can modulate serotonergic signaling pathways, which may lead to anxiolytic and antidepressant effects .
Case Studies
- Case Study on Antitumor Effects : A study involving various phenylpiperidine derivatives reported that compounds with similar structures to this compound exhibited IC50 values ranging from 0.246 µM to 1.67 µM against lung cancer cell lines. These findings suggest that structural modifications can enhance or diminish biological activity .
- Neuropharmacological Assessment : In a neuropharmacological study, derivatives were assessed for their agonistic activity at serotonin receptors. The results indicated that certain substitutions on the piperidine ring significantly influenced receptor selectivity and potency .
Q & A
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
- Methodological Answer : Synthesize analogs varying the piperidine substituents (e.g., 4-methyl-piperidinyl in ) or chloro position. Test against panels of GPCRs (Eurofins CEREP). QSAR models (CoMFA) prioritize substituents minimizing off-target binding (e.g., histamine H₁ receptor) .
Data Contradiction & Validation
Q. How to address conflicting reports on the compound’s solubility in aqueous buffers?
Q. Why do different studies report varying IC₅₀ values for kinase inhibition?
- Methodological Answer : Kinase assay formats (ADP-Glo vs. HTRF) and ATP concentrations (1 mM vs. 10 µM) affect results. Re-test under uniform conditions (e.g., Z′-LYTE kinase assay with 1 mM ATP) and include positive controls (staurosporine). Use nanoBRET for cellular target engagement .
Methodological Innovations
Q. What novel catalytic systems improve yield in large-scale synthesis?
- Methodological Answer : Replace traditional bases with phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency (yield >85%). Flow chemistry (microreactor, 100°C, 10 min residence time) reduces side reactions. Monitor in real-time via inline FTIR .
Q. How can cryo-EM or X-ray crystallography elucidate binding modes in protein complexes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
